4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase anti-inflammatory

4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide (CAS 951987-25-0) is a synthetic small molecule belonging to the coumarin-benzamide hybrid class. It bears a 7-methoxy-4-oxo-4H-chromen (coumarin) core linked via an ether bridge to a benzamide moiety that is further N-substituted with a pyridin-3-yl group.

Molecular Formula C22H16N2O5
Molecular Weight 388.379
CAS No. 951987-25-0
Cat. No. B2955437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide
CAS951987-25-0
Molecular FormulaC22H16N2O5
Molecular Weight388.379
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C22H16N2O5/c1-27-17-8-9-18-19(11-17)28-13-20(21(18)25)29-16-6-4-14(5-7-16)22(26)24-15-3-2-10-23-12-15/h2-13H,1H3,(H,24,26)
InChIKeyNKIFPGPKYQFNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide (CAS 951987-25-0): Compound Identity and Baseline Characterization for Research Procurement


4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide (CAS 951987-25-0) is a synthetic small molecule belonging to the coumarin-benzamide hybrid class. It bears a 7-methoxy-4-oxo-4H-chromen (coumarin) core linked via an ether bridge to a benzamide moiety that is further N-substituted with a pyridin-3-yl group . Its molecular formula is C22H16N2O5 and its molecular weight is 388.38 g/mol . This chemotype has been explored in medicinal chemistry programs targeting histone deacetylases (HDACs), N-acylethanolamine-hydrolyzing acid amidase (NAAA), and vascular endothelial growth factor receptor 2 (VEGFR-2) [1][2].

Why Simple Substitution with Other Coumarin-Benzamide Analogs May Not Preserve the Desired Biological Profile of 4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide


Within the coumarin-benzamide chemical space, minor structural modifications can drastically alter target affinity, selectivity, and cellular potency. For instance, in a series of coumarin-based benzamide HDAC inhibitors, shifting the substituent on the benzamide nitrogen from a pyridin-3-yl to a pyridin-4-ylmethyl group reduced cytotoxicity against HCT116 cells by over 10-fold [1]. Similarly, for NAAA inhibitors, the pyridin-2-ylmethyl analog (IC50 = 73 nM) and the tetrahydrofuran-2-ylmethyl analog (IC50 = 160 nM) exhibit a >2-fold difference in potency arising solely from the amide substituent [2][3]. Therefore, the specific combination of the 7-methoxy-4-oxo-chromen-3-yl ether linker and the pyridin-3-yl benzamide terminus in the target compound represents a non-trivial pharmacophore combination whose activity profile cannot be assumed from close structural analogs.

Quantitative Differentiation Evidence for 4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide (CAS 951987-25-0) Relative to Closest Analogs


NAAA Inhibitory Potency: Differentiation from Tetrahydrofuran-2-ylmethyl Analog

The target compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide is reported as a human NAAA inhibitor. While the exact IC50 value for the target compound has not been published in a peer-reviewed study, its close analog 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide (CHEMBL3770726) exhibits an IC50 of 73 nM in a human NAAA biochemical assay [1]. Another analog, 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(tetrahydrofuran-2-ylmethyl)benzamide (CHEMBL3771111), shows an IC50 of 160 nM under identical conditions [2]. These data demonstrate that the introduction of a pyridinyl moiety in the amide substituent is associated with enhanced NAAA inhibition relative to the tetrahydrofuranyl analog.

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase anti-inflammatory enzyme inhibition

HDAC Inhibitory Potential via the Coumarin-Benzamide Pharmacophore

Coumarin-based benzamides constitute a well-characterized HDAC inhibitor chemotype. The lead compound 8u from the Abdizadeh et al. series, which also contains a pyridinylmethyl benzamide moiety, displayed an HDAC1 IC50 of 0.47 ± 0.02 µM, statistically equivalent to the clinical HDAC inhibitor Entinostat (IC50 = 0.41 ± 0.06 µM) [1]. Although the target compound bears a pyridin-3-yl rather than a pyridinylmethyl group, the conserved coumarin-benzamide core and zinc-binding benzamide motif suggest it may exhibit a similar HDAC1 inhibitory profile.

HDAC inhibition epigenetics anticancer coumarin-benzamide

VEGFR-2 Kinase Inhibition: Class-Level Benchmarking Against Staurosporine

The coumarin scaffold has been independently validated as a VEGFR-2 inhibitor phenotype. In a series of synthesized coumarin derivatives, compound 4a exhibited a VEGFR-2 IC50 of 0.36 µM, comparable to staurosporine (IC50 = 0.33 µM) . While the target compound has not been directly assayed against VEGFR-2, its coumarin-benzamide architecture overlaps significantly with that of the described VEGFR-2 inhibitors, making it a logical candidate for anti-angiogenic screening.

VEGFR-2 kinase inhibition anti-angiogenesis anticancer

Purity Specification: ≥95% as Standardized by Multiple Vendors

Commercial suppliers consistently report a purity of ≥95% for 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide . While this is a common specification for research-grade compounds, it establishes a baseline for batch-to-batch reproducibility that is critical for SAR studies and biological assays. Lower-purity lots or in-house preparations without analytical validation may confound activity data.

purity quality control reproducibility screening

Recommended Research and Industrial Application Scenarios for 4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide (CAS 951987-25-0)


NAAA-Targeted Anti-Inflammatory Drug Discovery

As a potential NAAA inhibitor (supported by analog data showing IC50 values of 73–160 nM [1][2]), this compound is suitable for in vitro enzymatic and cellular assays aimed at validating NAAA as a target for inflammatory pain, colitis, or neuroinflammation. Its pyridin-3-yl substituent may confer distinct pharmacokinetic properties compared to pyridin-2-yl or non-heteroaryl analogs.

HDAC1 Epigenetic Tool Compound for Cancer Research

The coumarin-benzamide hybrid core is a validated HDAC inhibitor pharmacophore, with closely related compounds showing HDAC1 IC50 values equipotent to Entinostat (0.47 µM vs 0.41 µM) [3]. Researchers investigating epigenetic regulation in cancer cell lines (e.g., HCT116, MCF-7, PC-3) may employ this compound as a chemical probe for HDAC1-mediated histone acetylation.

Anti-Angiogenic Screening via VEGFR-2 Kinase Profiling

Coumarin derivatives have demonstrated low-micromolar VEGFR-2 inhibition (compound 4a IC50 = 0.36 µM) comparable to staurosporine . This compound's coumarin-benzamide structure makes it a candidate for in vitro kinase profiling panels focused on VEGFR-2 and related tyrosine kinases to identify novel anti-angiogenic leads.

Structure-Activity Relationship (SAR) Expansion of Coumarin-Benzamide Libraries

Given the sensitivity of biological activity to the amide substituent (e.g., >2-fold difference in NAAA IC50 between pyridin-2-ylmethyl and tetrahydrofuran-2-ylmethyl analogs [1][2]), this compound serves as a key intermediate for SAR exploration. Systematic variation of the pyridin-3-yl group can help map the binding determinants for NAAA, HDAC, and VEGFR-2 selectivity.

Quote Request

Request a Quote for 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.